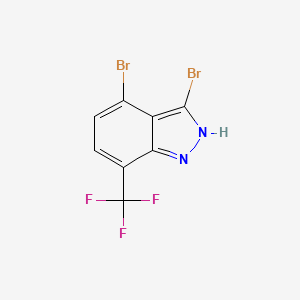![molecular formula C14H9F3N2 B15332381 2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332381.png)
2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a phenyl group at the 2-position and a trifluoromethyl group at the 5-position of the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones in the presence of a catalyst. For example, the reaction of 2-aminopyridine with benzaldehyde and trifluoroacetic acid under reflux conditions can yield the desired product .
Another method involves the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazo[1,2-a]pyridine N-oxides, while reduction reactions can produce reduced imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, which can affect its biological activity and chemical reactivity.
5-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the phenyl group, which can influence its binding affinity and selectivity for molecular targets.
The presence of both the phenyl and trifluoromethyl groups in this compound contributes to its unique properties and distinguishes it from other related compounds .
Propiedades
Fórmula molecular |
C14H9F3N2 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
2-phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-7-4-8-13-18-11(9-19(12)13)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
GFJDMOAUEMHVOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)






![7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)

![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)




